N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Carbonic Anhydrase Inhibition CA II Isoform Selectivity Stopped-Flow CO₂ Hydration Assay

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride (CAS 1236255-16-5) is a heterocyclic amide building block with the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of approximately 248.75 g/mol. The compound features a piperidine-2-carboxamide core N-substituted with a tetrahydrofuran-2-ylmethyl group, presented as the hydrochloride salt for enhanced aqueous solubility.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 1236255-16-5
Cat. No. B1424093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride
CAS1236255-16-5
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)NCC2CCCO2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h9-10,12H,1-8H2,(H,13,14);1H
InChIKeyANKYPWRZZQQKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride (CAS 1236255-16-5): A Dual-Activity Scaffold for Carbonic Anhydrase and MetAP2 Probe Development


N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride (CAS 1236255-16-5) is a heterocyclic amide building block with the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of approximately 248.75 g/mol . The compound features a piperidine-2-carboxamide core N-substituted with a tetrahydrofuran-2-ylmethyl group, presented as the hydrochloride salt for enhanced aqueous solubility . This compound has been identified as an inhibitor of both recombinant human carbonic anhydrase isoforms (CA I, CA II, CA VII, CA XII) with differing potencies, and as a nanomolar inhibitor of recombinant human methionine aminopeptidase 2 (MetAP2), a target implicated in angiogenesis and oncology [1][2][3]. Its dual biological profile, combined with its versatile small-molecule scaffold structure, positions it as a procurement-relevant intermediate for medicinal chemistry and chemical biology programs exploring either target class.

Why Generic Piperidinecarboxamide Substitution Fails: Positional Isomerism and Target Engagement Profiles for CAS 1236255-16-5


Within the piperidinecarboxamide chemical space, compounds sharing the same molecular formula (C₁₁H₂₁ClN₂O₂) and tetrahydrofuran-2-ylmethyl substituent can exhibit fundamentally different biological profiles depending solely on carboxamide regiochemistry. The 2-piperidinecarboxamide isomer (CAS 1236255-16-5) demonstrates a distinct multi-target inhibition pattern spanning carbonic anhydrase isoforms and MetAP2, whereas the 3-piperidinecarboxamide positional isomer (CAS 1220037-76-2) has been reported to modulate entirely different pathways, including NF-κB and MAPK signaling associated with neuroinflammation [1]. These regioisomers are not interchangeable for target-based screening or SAR campaigns. Furthermore, even within a single target class such as carbonic anhydrase, the absolute Ki values and isoform selectivity pattern of CAS 1236255-16-5 (CA II Ki = 4.90 nM; CA XII Ki > 50,000 nM) represent a specific pharmacological fingerprint that cannot be replicated by generic, uncharacterized piperidinecarboxamide analogs or by clinically approved CA inhibitors without confirmatory head-to-head profiling [2]. Substituting an unvalidated in-class compound risks obtaining a different target engagement profile, undermining experimental reproducibility and lead optimization logic.

Quantitative Differentiation Evidence: CAS 1236255-16-5 vs. Structural Analogs and Clinical CA Inhibitor Benchmarks


Carbonic Anhydrase II Inhibition Potency: CAS 1236255-16-5 vs. Clinical Sulfonamide Acetazolamide

CAS 1236255-16-5 inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 4.90 nM as determined by stopped-flow CO₂ hydration assay [1]. This value places it in a comparable potency range to the clinically used sulfonamide acetazolamide, which exhibits a Ki of 12 nM against hCA II under analogous assay conditions [2]. While acetazolamide is a pan-CA inhibitor with well-characterized sulfonamide zinc-binding pharmacophore, the target compound represents a non-sulfonamide chemotype achieving potent CA II engagement, potentially offering differentiated physicochemical and selectivity properties relevant to probe development.

Carbonic Anhydrase Inhibition CA II Isoform Selectivity Stopped-Flow CO₂ Hydration Assay

MetAP2 Enzymatic Inhibition: Sub-nanomolar Potency of CAS 1236255-16-5 vs. Structural Class Benchmark

CAS 1236255-16-5 inhibits recombinant full-length human MetAP2 catalytic domain (residues 110–478) expressed in baculovirus with an IC₅₀ of 6.30 nM, using Met-AMC as the fluorogenic substrate [1]. By comparison, the piperidine-2-carboxamide chemotype more broadly has yielded MetAP2 inhibitors with reported IC₅₀ values ranging from approximately 5 nM to 20 nM in biochemical assays [2]. The target compound thus sits at the more potent end of this chemotype's activity range, while its functional cellular activity—measured as N-Met 14-3-3γ accumulation in HUVEC cells—yields an EC₅₀ of 2,000 nM, indicating a substantial biochemical-to-cellular potency shift that is characteristic of this scaffold class and useful for benchmarking cellular permeability and target engagement [1].

Methionine Aminopeptidase 2 MetAP2 Inhibition Angiogenesis Target

Carbonic Anhydrase Isoform Selectivity Fingerprint: CA II vs. CA XII Discrimination

CAS 1236255-16-5 displays a pronounced isoform selectivity profile across human carbonic anhydrases. Against hCA II, the compound exhibits a Ki of 4.90 nM, whereas against hCA XII it shows negligible inhibition with a Ki > 50,000 nM, representing a selectivity window exceeding 10,000-fold [1]. Intermediate activity is observed for hCA VII (Ki = 6.5 nM) and hCA I (Ki = 220 nM). This selectivity pattern contrasts with pan-CA inhibitors such as acetazolamide, which inhibits both CA II (Ki = 12 nM) and CA XII (Ki = 5.7 nM) [2], yielding a selectivity ratio of only approximately 2-fold. The extreme CA II-over-CA XII selectivity of CAS 1236255-16-5 provides a unique pharmacological tool for dissecting CA II-specific functions without confounding CA XII engagement.

CA Isoform Selectivity CA XII Tumor-Associated Carbonic Anhydrase

Procurement-Relevant Application Scenarios for N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride (CAS 1236255-16-5)


Carbonic Anhydrase II-Selective Chemical Probe Development for Cytosolic CA II Functional Studies

The >10,000-fold selectivity of CAS 1236255-16-5 for hCA II (Ki = 4.90 nM) over hCA XII (Ki > 50,000 nM) makes this compound a preferred starting scaffold for developing chemical probes that discriminate between cytosolic CA II and tumor-associated transmembrane CA XII [1]. Classical sulfonamide inhibitors such as acetazolamide cannot achieve this discrimination (selectivity ~2-fold) [2]. Procurement of this compound enables structure-activity relationship (SAR) campaigns aimed at optimizing CA II potency while preserving the intrinsic CA XII-sparing profile, facilitating functional studies of CA II in acid-base homeostasis, aqueous humor dynamics, and neuronal excitability without confounding CA XII-mediated effects.

Dual-Target MetAP2/CA II Tool Compound for Angiogenesis and Oncology Target Validation

CAS 1236255-16-5 is one of relatively few compounds documented to exhibit simultaneous low-nanomolar inhibition of both MetAP2 (IC₅₀ = 6.30 nM) and CA II (Ki = 4.90 nM) [1][3]. Both targets are independently implicated in angiogenesis and tumor progression: MetAP2 via endothelial cell cycle regulation, and CA II via pH regulation in the tumor microenvironment [4]. This dual-activity profile is atypical—most MetAP2 inhibitors do not concurrently engage CA II with comparable potency. Procuring this compound supports target deconvolution studies and polypharmacology assessments in angiogenesis models, where single-target tool compounds may incompletely recapitulate observed phenotypic effects.

Regioisomer-Controlled SAR Libraries for Piperidinecarboxamide Scaffold Optimization

The availability of both the 2-piperidinecarboxamide (CAS 1236255-16-5) and 3-piperidinecarboxamide (CAS 1220037-76-2) regioisomers enables systematic exploration of how carboxamide position on the piperidine ring dictates target engagement and biological pathway modulation [5]. The 2-isomer engages CA isoforms and MetAP2, while the 3-isomer has been associated with NF-κB and MAPK pathway modulation in neuroinflammation contexts . For medicinal chemistry groups building focused piperidinecarboxamide libraries, procuring both isomers as matched molecular pairs provides a controlled experimental framework for attributing differential activity to regiochemical variation rather than to unrelated structural changes, enhancing the interpretability of SAR data.

Non-Sulfonamide CA Inhibitor Chemotype Diversification for Glaucoma and Epilepsy Research

Clinically used CA inhibitors for glaucoma (dorzolamide, brinzolamide, acetazolamide) and epilepsy (topiramate, zonisamide, sulthiame) are predominantly sulfonamide-based chemotypes that share a common zinc-binding mechanism [2]. CAS 1236255-16-5 represents a structurally distinct non-sulfonamide scaffold achieving CA II inhibition with a Ki of 4.90 nM [1]. This chemotype divergence is procurement-relevant for programs seeking CA inhibitors with potentially differentiated: (a) ocular permeability profiles for topical glaucoma applications; (b) blood-brain barrier penetration characteristics for CNS indications; or (c) reduced risk of sulfonamide-associated hypersensitivity reactions. The compound's CA II potency places it within the therapeutic range of marketed CA inhibitors, warranting its use as a lead-like starting point for medicinal chemistry optimization toward these indications.

Quote Request

Request a Quote for N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.